molecular formula C24H30N2O5 B13373575 N-[(6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]isoleucine

N-[(6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]isoleucine

Cat. No.: B13373575
M. Wt: 426.5 g/mol
InChI Key: LBFDNUQRUTVLLN-XLRMLUQGSA-N
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Description

N-[(6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]isoleucine is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a phenyl group, a dihydroisoquinoline core, and an isoleucine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]isoleucine typically involves multiple steps. One common approach is the condensation of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline with isoleucine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]isoleucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or isoquinoline ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]isoleucine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and altering cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]isoleucine is unique due to its combination of the isoquinoline core with the isoleucine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H30N2O5

Molecular Weight

426.5 g/mol

IUPAC Name

(2S,3R)-2-[(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-methylpentanoic acid

InChI

InChI=1S/C24H30N2O5/c1-5-15(2)21(23(27)28)25-24(29)26-12-11-17-13-19(30-3)20(31-4)14-18(17)22(26)16-9-7-6-8-10-16/h6-10,13-15,21-22H,5,11-12H2,1-4H3,(H,25,29)(H,27,28)/t15-,21+,22?/m1/s1

InChI Key

LBFDNUQRUTVLLN-XLRMLUQGSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=CC=C3)OC)OC

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=CC=C3)OC)OC

Origin of Product

United States

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